3-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)propanoic acid hydrate
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Overview
Description
3-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)propanoic acid hydrate is a chemical compound with the molecular formula C8H14N2O5 and a molecular weight of 218.207 g/mol . It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 3-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)propanoic acid hydrate involves several steps. One common method includes the reaction of 4,4-dimethyl-2,5-dioxoimidazolidine with propanoic acid under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
3-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)propanoic acid hydrate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)propanoic acid hydrate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is used in biochemical assays and studies involving enzyme interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)propanoic acid hydrate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
3-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)propanoic acid hydrate can be compared with similar compounds such as:
3-(2,5-Dioxoimidazolidin-4-yl)propanoic acid: This compound has a similar structure but differs in the position of the functional groups.
2,4-Dioxo-1,3-thiazolidin-5-yl)acetic acid: This compound has a different core structure but shares some functional similarities.
The uniqueness of this compound lies in its specific chemical properties and the range of applications it supports.
Properties
Molecular Formula |
C8H14N2O5 |
---|---|
Molecular Weight |
218.21 g/mol |
IUPAC Name |
3-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)propanoic acid;hydrate |
InChI |
InChI=1S/C8H12N2O4.H2O/c1-8(2)6(13)10(7(14)9-8)4-3-5(11)12;/h3-4H2,1-2H3,(H,9,14)(H,11,12);1H2 |
InChI Key |
OLXKAMXQFJITAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)CCC(=O)O)C.O |
Origin of Product |
United States |
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